1,4-Dichloro-2-(methoxymethyl)benzene CAS number 2244294-89-9
1,4-Dichloro-2-(methoxymethyl)benzene CAS number 2244294-89-9
An In-Depth Technical Guide to 1,4-Dichloro-2-(methoxymethyl)benzene (CAS 2244294-89-9)
A Note on a Novel Compound
This guide addresses the chemical entity 1,4-dichloro-2-(methoxymethyl)benzene, identified by CAS number 2244294-89-9. As of early 2026, this compound is available from several chemical suppliers as a research chemical but is not accompanied by a significant body of published literature or detailed experimental data[1][2][3][4]. One supplier explicitly notes the absence of available literature and product descriptions[2]. Therefore, this document serves as a forward-looking technical guide, combining a theoretical analysis based on its deduced structure with established principles of organic chemistry to provide researchers with a foundational understanding. The information herein is predictive and intended to guide experimental design, which is essential for empirical validation.
Compound Identification and Theoretical Properties
From its IUPAC name, the structure of 1,4-dichloro-2-(methoxymethyl)benzene is a benzene ring substituted with chlorine atoms at positions 1 and 4, and a methoxymethyl group (-CH₂OCH₃) at position 2.
To estimate its physicochemical properties, we can draw comparisons with structurally related, well-documented compounds such as 1,4-dichlorobenzene and 1,4-dichloro-2-methylbenzene. The addition of the methoxymethyl group is expected to influence polarity, boiling point, and solubility.
Table 1: Comparison of Physicochemical Properties
| Property | 1,4-Dichlorobenzene (Parent) | 1,4-Dichloro-2-methylbenzene (Analogue) | 1,4-Dichloro-2-(methoxymethyl)benzene (Predicted) |
| CAS Number | 106-46-7[5] | 19398-61-9[6] | 2244294-89-9 |
| Molecular Formula | C₆H₄Cl₂[5] | C₇H₆Cl₂[6] | C₈H₈Cl₂O |
| Molecular Weight | 147.00 g/mol [5] | 161.03 g/mol [6] | 191.06 g/mol |
| Melting Point | 52-56 °C[5] | Not widely reported | Likely a low-melting solid or liquid at STP |
| Boiling Point | 174 °C[5] | ~190 °C (Predicted) | > 200 °C (Predicted) |
| Appearance | White solid[7] | Not widely reported | Predicted to be a colorless liquid or white solid |
| Solubility | Insoluble in water; soluble in organic solvents[7] | Insoluble in water (Predicted) | Insoluble in water; soluble in organic solvents (Predicted) |
Proposed Synthesis and Experimental Protocol
A logical and efficient synthesis of 1,4-dichloro-2-(methoxymethyl)benzene can be envisioned as a two-step process starting from the readily available 1,4-dichlorobenzene. The strategy involves introducing a reactive "handle" at the 2-position via chloromethylation, followed by conversion to the target methoxymethyl ether.
Step 1: Blanc Chloromethylation of 1,4-Dichlorobenzene
The first step is an electrophilic aromatic substitution to introduce a chloromethyl group (-CH₂Cl) onto the benzene ring. The Blanc reaction is a classic method for this transformation, using formaldehyde and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride[8][9]. The two chlorine atoms on the ring are deactivating, but they direct incoming electrophiles to the ortho/para positions. Since both ortho positions (2 and 3) are equivalent, the reaction yields 1,4-dichloro-2-(chloromethyl)benzene.
Step 2: Williamson Ether Synthesis
The resulting benzylic chloride is an excellent substrate for Sₙ2 reactions. The Williamson ether synthesis provides a straightforward method to form the ether linkage by reacting the chloromethylated intermediate with a methoxide source, typically sodium methoxide[10][11].
Detailed Experimental Protocol (Hypothetical)
Materials:
-
1,4-Dichlorobenzene
-
Paraformaldehyde
-
Zinc Chloride (anhydrous)
-
Concentrated Hydrochloric Acid
-
Sodium Methoxide (CH₃ONa)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of 1,4-Dichloro-2-(chloromethyl)benzene
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and gas inlet, suspend 1,4-dichlorobenzene (1.0 equiv.) and paraformaldehyde (1.5 equiv.) in a suitable solvent like dichloromethane.
-
Catalyst Addition: Add anhydrous zinc chloride (0.2 equiv.) to the suspension.
-
Reaction Initiation: Begin bubbling dry hydrogen chloride gas through the stirred mixture at a steady rate. The Blanc reaction often requires these acidic conditions to generate the electrophile[12][13].
-
Heating and Monitoring: Gently heat the reaction to reflux (approx. 40 °C for DCM) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction to room temperature. Carefully pour the mixture into ice water to quench. Separate the organic layer, wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of 1,4-Dichloro-2-(methoxymethyl)benzene
-
Reaction Setup: Dissolve the purified 1,4-dichloro-2-(chloromethyl)benzene (1.0 equiv.) from Step 1 in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Nucleophile Addition: Add a solution of sodium methoxide in methanol (1.1 equiv.) dropwise to the stirred solution at room temperature. The Williamson ether synthesis is a classic Sₙ2 reaction where the alkoxide displaces the halide[10][14].
-
Reaction and Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) to drive the reaction to completion. Monitor by TLC or GC.
-
Work-up: Once the starting material is consumed, carefully neutralize any excess base with dilute HCl. Reduce the solvent volume via rotary evaporation. Add water and extract the product with a non-polar organic solvent like ethyl acetate or DCM.
-
Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The final product, 1,4-dichloro-2-(methoxymethyl)benzene, can be purified by vacuum distillation or flash column chromatography on silica gel.
Inferred Reactivity and Potential Applications
The reactivity of 1,4-dichloro-2-(methoxymethyl)benzene is dictated by its two main functional regions:
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Dichlorinated Aromatic Ring: The benzene ring is electron-deficient due to the two chlorine atoms, making it less susceptible to further electrophilic aromatic substitution than benzene itself. However, reactions like nitration or halogenation are still possible under forcing conditions, with substitution likely directed to the remaining open positions (3 and 6). The C-Cl bonds are generally stable but can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), offering a route to more complex derivatives.
-
Methoxymethyl (MOM) Ether: The methoxymethyl group is relatively robust and is often used as a protecting group for alcohols because it is stable to a wide range of nucleophilic and basic conditions[15][16]. However, as an acetal, it is susceptible to cleavage under strongly acidic conditions[17][18]. This lability could be exploited for further functionalization if desired.
Given that dichlorobenzene derivatives are common intermediates in the synthesis of agrochemicals and pharmaceuticals[19][20], 1,4-dichloro-2-(methoxymethyl)benzene is a promising building block for drug discovery and materials science. Its unique substitution pattern could be leveraged to create novel molecular scaffolds with specific steric and electronic properties.
Safety and Handling (Inferred)
No specific toxicology data exists for this compound. Therefore, handling precautions must be based on the known hazards of its structural analogues.
-
1,4-Dichlorobenzene: This parent compound is an irritant, a suspected carcinogen, and is classified as a neurotoxin[5]. It is lipophilic and can accumulate in fatty tissues[21].
-
Benzylic Halides (Intermediate): The chloromethylated intermediate is expected to be a lachrymator and a potential alkylating agent, requiring careful handling to avoid contact and inhalation.
-
Ethers: While generally of low toxicity, ethers can form explosive peroxides upon prolonged exposure to air and light.
Recommended Precautions:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.
Conclusion
1,4-Dichloro-2-(methoxymethyl)benzene (CAS 2244294-89-9) is a novel chemical entity with significant potential as a synthetic intermediate. While empirical data remains scarce, its properties and reactivity can be reasonably predicted based on established chemical principles and comparison with related structures. The proposed two-step synthesis from 1,4-dichlorobenzene offers a reliable and scalable route for its preparation. This guide provides a robust theoretical framework to support researchers in the safe handling, synthesis, and innovative application of this compound. All theoretical claims and proposed protocols require empirical validation in a laboratory setting.
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